molecular formula C3H5ClO B3425774 trans-3-Chloroallyl alcohol CAS No. 4643-06-5

trans-3-Chloroallyl alcohol

Cat. No.: B3425774
CAS No.: 4643-06-5
M. Wt: 92.52 g/mol
InChI Key: HJGHXDNIPAWLLE-OWOJBTEDSA-N
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Description

Trans-3-Chloroallyl alcohol: , also known as (E)-3-chloro-2-propen-1-ol, is an organic compound with the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol . This compound is characterized by the presence of a chlorine atom attached to an allylic carbon, which is adjacent to a hydroxyl group. It is a colorless liquid that is used in various chemical reactions and industrial applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of trans-3-Chloroallyl alcohol are largely determined by its structure and chemical composition .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-3-Chloroallyl alcohol can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with hydrochloric acid, which results in the formation of this compound . Another method involves the treatment of 3-chloroallyl alcohol with aqueous caustic, as reported in the Journal of the American Chemical Society .

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol under controlled conditions to yield this compound . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Chloroallyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(E)-3-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHXDNIPAWLLE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892042
Record name (E)-3-Chloroallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4643-06-5, 4643-05-4, 29560-84-7
Record name 2-Propen-1-ol, 3-chloro-, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4643-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Chloroallyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-chloro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Chloroallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroprop-2-en-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the degradation products of trans-1,3-dichloropropene (1,3-D) in soil?

A: The degradation of 1,3-D in soil leads to the formation of several metabolites. In aerobic soils, these include cis- and trans-3-chloroallyl alcohol, cis- and trans-3-chloroacrylic acid, and various minor carboxylic acid metabolites. Additionally, significant incorporation of 14C-labeled material into the soil organic matter has been observed. []

Q2: How does the degradation rate of 1,3-D differ between soils with varying histories of 1,3-D application?

A: Research suggests that soils with a history of repeated 1,3-D application exhibit enhanced degradation rates compared to untreated soils or soils with limited exposure. For instance, a study observed faster disappearance rates of both cis- and trans-1,3-D in soil samples collected from a site with repeated 1,3-D applications over 12 years compared to untreated samples or samples from sites with less frequent 1,3-D exposure. []

Q3: What is the role of biodehalogenation in the degradation of this compound?

A: Studies indicate that bacteria isolated from soil can metabolize both cis- and this compound, highlighting the role of biodehalogenation in their degradation. [] Further research explored the cometabolic degradation of chloroallyl alcohols in controlled environments, demonstrating the potential for microbial activity in their breakdown. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H5ClO. Its molecular weight is 92.52 g/mol.

Q5: Can you describe a method for synthesizing a compound related to this compound?

A: While not directly synthesizing this compound, a study describes a method for synthesizing trans-undec-2-en-4-yn-1-ol, a compound sharing structural similarities. This method utilizes the reaction of alkali-metal acetylides with epichlorohydrin. Interestingly, the synthesis process also yielded trans-3-chloroprop-2-en-1-ol (another name for this compound) as a byproduct. []

Q6: Are there any known challenges or considerations regarding the stability of this compound?

A: While the provided abstracts do not offer specific details on the stability of this compound itself, they highlight potential challenges related to similar compounds. For instance, one study emphasizes the importance of a specific oxidation procedure for allylic alcohols. This procedure, involving a two-phase silver oxide oxidation, is crucial for preventing the degradation of the desired product and ensuring its stability. [] This emphasizes the need for careful consideration of reaction conditions and potential degradation pathways when working with this compound and related compounds.

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